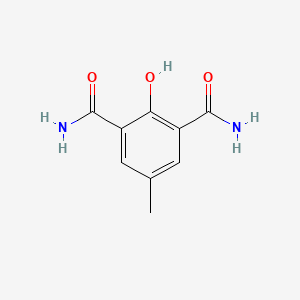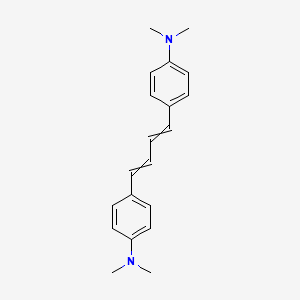![molecular formula C11H21NO4 B14257812 Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- CAS No. 169778-69-2](/img/structure/B14257812.png)
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butylperoxy groups attached to a propanenitrile backbone, making it a valuable reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- typically involves the reaction of propanenitrile with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a peroxy intermediate, which subsequently reacts with the nitrile group to form the final compound.
Industrial Production Methods
In industrial settings, the production of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles and other derivatives.
Aplicaciones Científicas De Investigación
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a prodrug in pharmaceutical research.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a cross-linking agent in rubber manufacturing.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy groups. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. In biological systems, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl peroxide: Similar in structure but lacks the nitrile group.
tert-Butyl hydroperoxide: Contains only one peroxy group.
Isobutyronitrile: Similar nitrile group but lacks peroxy groups.
Uniqueness
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is unique due to the presence of both nitrile and peroxy groups, which confer distinct reactivity and applications. Its ability to generate ROS makes it valuable in both synthetic and biological contexts, distinguishing it from other similar compounds.
Propiedades
Número CAS |
169778-69-2 |
|---|---|
Fórmula molecular |
C11H21NO4 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2,3-bis(tert-butylperoxy)propanenitrile |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-13-8-9(7-12)14-16-11(4,5)6/h9H,8H2,1-6H3 |
Clave InChI |
CJDDIHOJOZIKLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOCC(C#N)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


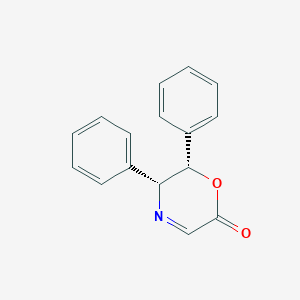
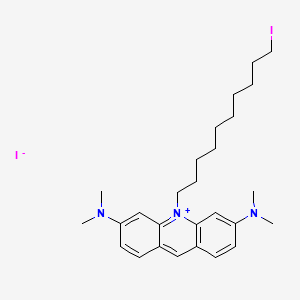
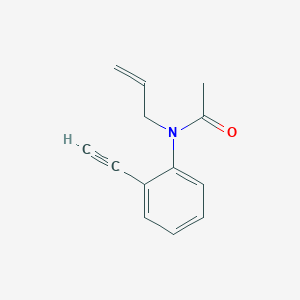
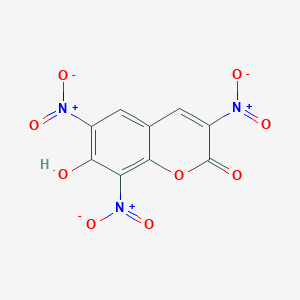
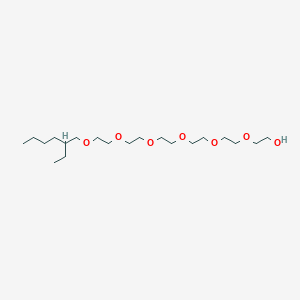
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
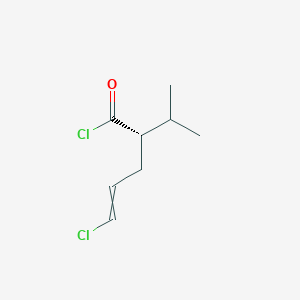
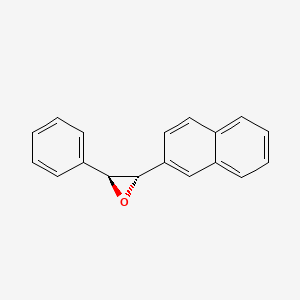
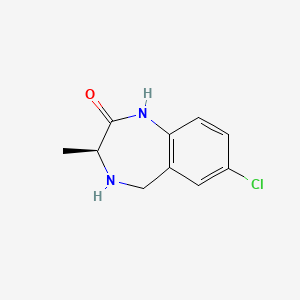
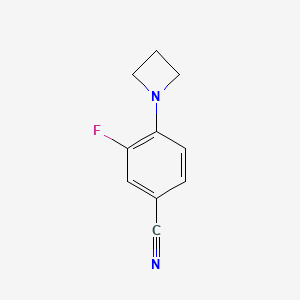
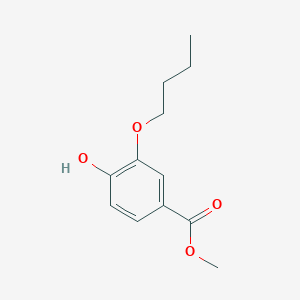
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
